Potency vs. Structural Analogs
Chlorahololide C inhibits delayed rectifier IK potassium currents in rat dissociated hippocampal neurons with an IC50 of 3.6 ± 10.1 μM. This potency is intermediate within its direct analog series, being 1.3-fold less potent than Chlorahololide D (2.7 ± 0.3 μM), 7.6-fold more potent than Chlorahololide E (27.5 ± 5.1 μM), and 16.0-fold more potent than Chlorahololide F (57.5 ± 6.1 μM) [1]. The dose-response relationships were established using whole-cell patch-clamp recordings across a concentration range of 0.1–100 μM for each compound [1].
| Evidence Dimension | Potassium channel blockade potency (IK current inhibition) |
|---|---|
| Target Compound Data | IC50 = 3.6 ± 10.1 μM |
| Comparator Or Baseline | Chlorahololide D: IC50 = 2.7 ± 0.3 μM; Chlorahololide E: IC50 = 27.5 ± 5.1 μM; Chlorahololide F: IC50 = 57.5 ± 6.1 μM |
| Quantified Difference | 1.3-fold less potent than D; 7.6-fold more potent than E; 16.0-fold more potent than F |
| Conditions | Rat dissociated hippocampal neurons; whole-cell patch-clamp; delayed rectifier IK K+ current; concentration range 0.1–100 μM |
Why This Matters
This quantitative SAR gradient enables researchers to select the optimal potency tier for their specific experimental window; Chlorahololide C offers a mid-range potency that may be preferable when maximal block (as with Chlorahololide D) would obscure subtle modulatory effects.
- [1] Yang, S. P.; Gao, Z. B.; Wang, F. D.; Liao, S. G.; Chen, H. D.; Zhang, C. R.; Hu, G. Y.; Yue, J. M. Chlorahololides C–F: a new class of potent and selective potassium channel blockers from Chloranthus holostegius. Tetrahedron 2008, 64 (9), 2027–2034. View Source
